molecular formula C15H17N3O2 B1397289 Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate CAS No. 1220035-82-4

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate

Cat. No.: B1397289
CAS No.: 1220035-82-4
M. Wt: 271.31 g/mol
InChI Key: ZIJPIELRMVRZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate (CAS Number: 1220018-24-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 273.32 g/mol

The compound features a benzoate moiety with amino and pyridinylmethyl substituents, which contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may function through:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer cell proliferation, leading to potential anticancer effects.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The results indicate that the compound can significantly inhibit cell proliferation in these cancer types, highlighting its potential as a therapeutic agent.

Case Studies

  • Study on Anticancer Activity :
    A recent study published in a peer-reviewed journal explored the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis and cell cycle arrest at the G1 phase, suggesting a mechanism by which it exerts its anticancer effects .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant inhibitory activity, making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 3-amino-4-(pyridin-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-9,18H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPIELRMVRZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229957
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-82-4
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.